molecular formula C9H7FN2S B101313 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione CAS No. 17452-07-2

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione

Cat. No.: B101313
CAS No.: 17452-07-2
M. Wt: 194.23 g/mol
InChI Key: GWYZXHXGBADGGC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound featuring an imidazole ring substituted with a 4-fluorophenyl group and a thione group at the 2-position

Scientific Research Applications

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It shows promise in the development of new pharmaceuticals, particularly as antifungal or anticancer agents.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, this compound can modulate the levels of endocannabinoids, thereby affecting various physiological processes. Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the activity of transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which play critical roles in nociceptive signaling . By modulating these channels, the compound can influence pain perception and inflammatory responses in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the inhibition of MAGL by this compound results in increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate physiological processes . Additionally, the compound’s interaction with TRPV1 and ASICs channels can alter ion flux and signal transduction, further influencing cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as analgesic and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including synaptic depression and altered sleep patterns . These dosage-dependent effects underscore the need for careful consideration of dosage levels in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its interaction with MAGL affects the degradation of endocannabinoids, thereby altering the levels of these bioactive lipids and their downstream signaling pathways . Understanding the metabolic pathways involving this compound is crucial for elucidating its broader physiological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular responses and overall physiological outcomes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with intracellular receptors and enzymes can determine its localization within the cell, influencing its ability to modulate cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can be synthesized through various methods. One common approach involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with imidazole to yield the desired product. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-1H-imidazole: Lacks the thione group, affecting its reactivity and binding properties.

    1-(4-Chlorophenyl)-1H-imidazole-2(3H)-thione: Substitutes the fluorine with chlorine, altering its electronic properties and reactivity.

    1-(4-Fluorophenyl)-1H-pyrazole-2(3H)-thione: Features a pyrazole ring instead of an imidazole ring, impacting its chemical behavior and applications.

Uniqueness: 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is unique due to the combination of the fluorophenyl and thione groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZXHXGBADGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938522
Record name 1-(4-Fluorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-07-2
Record name 1-(4-Fluorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17452-07-2
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